molecular formula C5H8ClN3O2 B13231793 2-(3-Methyl-1h-1,2,4-triazol-5-yl)acetic acid hydrochloride

2-(3-Methyl-1h-1,2,4-triazol-5-yl)acetic acid hydrochloride

Cat. No.: B13231793
M. Wt: 177.59 g/mol
InChI Key: HFHQJGWHVSSMTH-UHFFFAOYSA-N
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Description

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride can be achieved through several methods. One efficient and sustainable method involves the construction of the triazole ring under continuous-flow conditions. This metal-free process is atom economical, highly selective, and environmentally benign. The continuous, one-pot method avoids chromatography and isolation steps, leading to higher yields compared to earlier batch routes .

Another approach involves the alkylation of 3-methyl-1H-1,2,4-triazole. Initial synthetic routes faced challenges such as poor regioselectivity and low yield, but these issues were significantly improved in second-generation approaches. Key concepts for the alternative synthesis include the desymmetrization of 3,5-dibromo-1H-1,2,4-triazole and the de novo synthesis of the triazole core .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable routes that can be demonstrated on a large scale (e.g., >100 g). These methods focus on improving yield, selectivity, and safety while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C5H8ClN3O2

Molecular Weight

177.59 g/mol

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C5H7N3O2.ClH/c1-3-6-4(8-7-3)2-5(9)10;/h2H2,1H3,(H,9,10)(H,6,7,8);1H

InChI Key

HFHQJGWHVSSMTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)CC(=O)O.Cl

Origin of Product

United States

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